molecular formula C8H13ClN6 B1452335 4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine CAS No. 1220038-40-3

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine

Cat. No.: B1452335
CAS No.: 1220038-40-3
M. Wt: 228.68 g/mol
InChI Key: UHEDQSRQDTVBPY-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group and a piperazinyl group

Scientific Research Applications

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine with appropriate reagents under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the chloro group is introduced to the triazine ring in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted triazines, imines, and various heterocyclic derivatives that can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN6/c1-14-2-4-15(5-3-14)8-12-6(9)11-7(10)13-8/h2-5H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEDQSRQDTVBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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